![molecular formula C17H22N2O4 B5064472 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as CB-1158, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the enzyme arginase, which plays a critical role in the regulation of the immune system and tumor growth.
Wirkmechanismus
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid inhibits arginase activity by binding to the active site of the enzyme. This prevents the conversion of arginine to ornithine, leading to increased levels of arginine in the tumor microenvironment. Increased levels of arginine lead to increased T-cell activation and anti-tumor immune response.
Biochemical and Physiological Effects:
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to increase the levels of arginine in the tumor microenvironment, leading to increased T-cell activation and anti-tumor immune response. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to decrease the levels of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. MDSCs are immune cells that suppress the anti-tumor immune response, and their decreased levels lead to increased T-cell activation and anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to be highly selective for arginase, making it a valuable tool for studying the role of arginase in cancer and the immune system.
However, there are also limitations to the use of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments. It has a short half-life, which may limit its efficacy in vivo. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid include optimizing its pharmacokinetics and pharmacodynamics, identifying biomarkers to predict patient response, and exploring its potential use in combination with other cancer therapies.
Synthesemethoden
The synthesis of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form the intermediate cyclohexyl carbamoyl-4-aminobenzoic acid. This intermediate is then reacted with 4-oxobutanoic acid to form 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid. The synthesis of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential use in cancer treatment. Arginase plays a critical role in the regulation of the immune system, and its overexpression has been linked to tumor growth and immune suppression. 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to inhibit arginase activity, leading to increased levels of arginine in the tumor microenvironment. This, in turn, leads to increased T-cell activation and anti-tumor immune response.
Eigenschaften
IUPAC Name |
4-[4-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(10-11-16(21)22)18-14-8-6-12(7-9-14)17(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWZRCOXMJPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

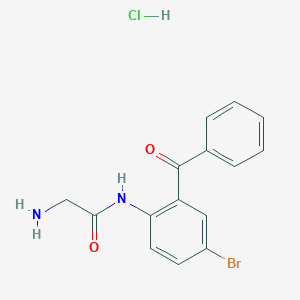
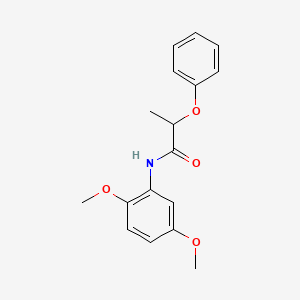
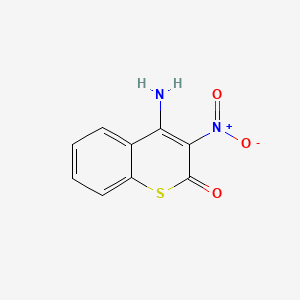
![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![2-{4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5064432.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)
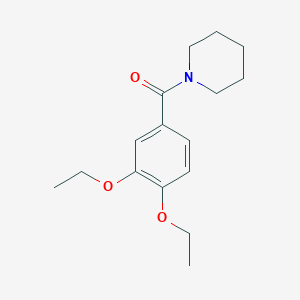
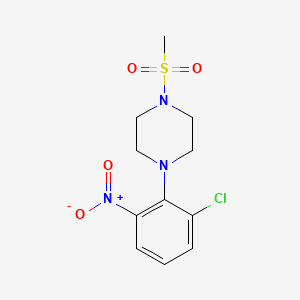
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)